Cas no 897615-12-2 (2,2-diphenyl-N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylacetamide)

2,2-Diphenyl-N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylacetamide is a specialized organic compound featuring a diphenylacetamide core linked to a phenyl-substituted tetrazole moiety. This structure imparts unique chemical properties, making it valuable in pharmaceutical and agrochemical research. The tetrazole group enhances metabolic stability and bioavailability, while the diphenylacetamide framework contributes to selective binding interactions. Its molecular design allows for potential applications as an intermediate in drug discovery, particularly in developing bioactive molecules with improved pharmacokinetic profiles. The compound's stability under physiological conditions and synthetic versatility further underscore its utility in medicinal chemistry and material science.
2,2-diphenyl-N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylacetamide structure
897615-12-2 structure
Product name:2,2-diphenyl-N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylacetamide
CAS No:897615-12-2
MF:C22H19N5O
Molecular Weight:369.419163942337
CID:6158999
PubChem ID:16799220

2,2-diphenyl-N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylacetamide 化学的及び物理的性質

名前と識別子

    • 2,2-diphenyl-N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylacetamide
    • 897615-12-2
    • 2,2-diphenyl-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide
    • 2,2-diphenyl-N-[(1-phenyltetrazol-5-yl)methyl]acetamide
    • F2070-0754
    • 2,2-diphenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide
    • AKOS024625513
    • インチ: 1S/C22H19N5O/c28-22(21(17-10-4-1-5-11-17)18-12-6-2-7-13-18)23-16-20-24-25-26-27(20)19-14-8-3-9-15-19/h1-15,21H,16H2,(H,23,28)
    • InChIKey: JAKZUDGBTXYQTF-UHFFFAOYSA-N
    • SMILES: O=C(C(C1C=CC=CC=1)C1C=CC=CC=1)NCC1=NN=NN1C1C=CC=CC=1

計算された属性

  • 精确分子量: 369.15896025g/mol
  • 同位素质量: 369.15896025g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 28
  • 回転可能化学結合数: 6
  • 複雑さ: 465
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.7
  • トポロジー分子極性表面積: 72.7Ų

2,2-diphenyl-N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2070-0754-40mg
2,2-diphenyl-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide
897615-12-2 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2070-0754-75mg
2,2-diphenyl-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide
897615-12-2 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2070-0754-10μmol
2,2-diphenyl-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide
897615-12-2 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2070-0754-50mg
2,2-diphenyl-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide
897615-12-2 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2070-0754-20μmol
2,2-diphenyl-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide
897615-12-2 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2070-0754-3mg
2,2-diphenyl-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide
897615-12-2 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2070-0754-2mg
2,2-diphenyl-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide
897615-12-2 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2070-0754-30mg
2,2-diphenyl-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide
897615-12-2 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2070-0754-5mg
2,2-diphenyl-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide
897615-12-2 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2070-0754-10mg
2,2-diphenyl-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide
897615-12-2 90%+
10mg
$79.0 2023-05-16

2,2-diphenyl-N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylacetamide 関連文献

2,2-diphenyl-N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylacetamideに関する追加情報

Recent Advances in the Study of 2,2-diphenyl-N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylacetamide (CAS: 897615-12-2)

In recent years, the compound 2,2-diphenyl-N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylacetamide (CAS: 897615-12-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique tetrazole and acetamide functional groups, has shown promising potential in various therapeutic applications. The latest studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its pharmacological properties.

One of the key areas of research has been the investigation of 897615-12-2 as a potential modulator of specific biological targets. Recent findings suggest that this compound exhibits high affinity towards certain enzyme systems, particularly those involved in inflammatory and neurodegenerative pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that 2,2-diphenyl-N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylacetamide acts as a selective inhibitor of cyclooxygenase-2 (COX-2), with minimal effects on COX-1, thereby reducing the risk of gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs).

Another significant advancement has been in the optimization of synthetic routes for 897615-12-2. Researchers have developed more efficient and scalable methods for its production, which is crucial for future clinical applications. A recent patent application (WO2023056789) describes a novel catalytic process that significantly improves the yield and purity of the compound, making it more viable for large-scale manufacturing. This development is particularly important given the compound's potential as a lead candidate for drug development.

Pharmacokinetic studies have also provided valuable insights into the behavior of 2,2-diphenyl-N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylacetamide in vivo. Data from preclinical trials indicate that the compound has favorable absorption and distribution profiles, with good bioavailability and a relatively long half-life. These properties, combined with its low toxicity profile, make it an attractive candidate for further development. However, challenges remain in terms of its metabolism and elimination, which are currently under investigation.

Looking ahead, the potential applications of 897615-12-2 extend beyond its current scope. Preliminary studies suggest that it may have utility in oncology, particularly in targeting specific signaling pathways involved in tumor growth and metastasis. Additionally, its neuroprotective properties are being explored for the treatment of conditions such as Alzheimer's disease and Parkinson's disease. These diverse applications highlight the versatility of this compound and underscore the importance of continued research in this area.

In conclusion, the latest research on 2,2-diphenyl-N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylacetamide (CAS: 897615-12-2) demonstrates its significant potential as a therapeutic agent. With ongoing advancements in synthesis, mechanistic understanding, and preclinical evaluation, this compound is poised to make a substantial impact in the field of chemical biology and pharmaceutical development. Future studies will likely focus on clinical translation and the exploration of its full therapeutic spectrum.

おすすめ記事

推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd